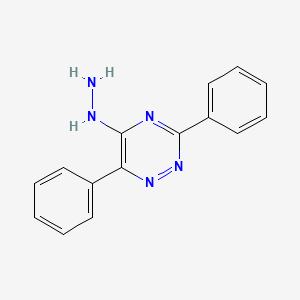

5-Hydrazino-3,6-diphenyl-1,2,4-triazine

Description

Contextualization within 1,2,4-Triazine (B1199460) Chemistry

The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms. ijpsr.info These compounds are known for their electron-deficient nature, which influences their chemical reactivity. mdpi.com The synthesis of the 1,2,4-triazine core can be achieved through various methods, often involving the condensation of 1,2-dicarbonyl compounds with amidrazones. wikipedia.orgmdpi.com The presence of phenyl groups at the 3- and 6-positions of the triazine ring in the title compound provides steric bulk and modulates the electronic properties of the heterocyclic system. The chemistry of 1,2,4-triazines is rich and varied, with derivatives showing a wide array of biological activities and applications in materials science. researchgate.netmdpi.com

Significance of the Hydrazino Moiety in Heterocyclic Synthesis

The hydrazino group (-NHNH2) is a potent nucleophile and a versatile functional group in organic synthesis. Its presence on the 1,2,4-triazine core in 5-Hydrazino-3,6-diphenyl-1,2,4-triazine imparts a high degree of reactivity, making it a valuable intermediate for the synthesis of fused heterocyclic systems. tandfonline.com The two adjacent nitrogen atoms of the hydrazino moiety can participate in cyclocondensation reactions with a variety of electrophiles, leading to the formation of new five- or six-membered rings fused to the original triazine structure. rsc.org This reactivity is fundamental to the construction of novel polycyclic aromatic systems with diverse chemical and physical properties. For instance, reactions with compounds containing one or two carbon atoms can lead to the formation of fused triazole or thiadiazole rings.

Historical Development and Evolution of Research on the Compound

The synthesis and reactivity of hydrazino-substituted 1,2,4-triazines have been a subject of study for several decades. Early research focused on the fundamental synthesis and characterization of these compounds. For example, a common synthetic route to the isomeric 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) involves the reaction of 3-methylmercapto-5,6-diphenyl-1,2,4-triazine with hydrazine (B178648) hydrate (B1144303), a method that has been refined to improve yield and reduce reaction time. tandfonline.com

Over time, the focus of research has shifted towards exploring the synthetic utility of these compounds as building blocks for more complex heterocyclic systems. A significant area of investigation has been the cyclization of 3-hydrazino-5,6-diphenyl-1,2,4-triazine to form triazolotriazines. rsc.org More recent studies have continued to explore the diverse reactivity of the hydrazino group, for example, its reaction with various activated carbonitriles, which can lead to the formation of novel fused heterocyclic systems. researchgate.netresearchgate.net This evolution in research demonstrates a move from fundamental synthesis to the application of these molecules in the construction of functional chemical entities.

Scope and Interdisciplinary Relevance of Current Investigations

The study of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine and its derivatives extends across multiple scientific disciplines. In medicinal chemistry, 1,2,4-triazine derivatives have shown a broad spectrum of biological activities, including anticancer, antimalarial, and antihypertensive properties. ijpsr.infonih.govnih.gov The ability to use the hydrazino-triazine scaffold to build fused heterocyclic systems is particularly relevant, as these larger, more complex molecules are often sought after in drug discovery programs. nih.govnih.gov

In materials science, nitrogen-rich heterocyclic compounds are of interest for the development of novel polymers and ligands for metal complexes. wikipedia.org The multiple nitrogen atoms in the triazine ring and the potential for further functionalization through the hydrazino group make these compounds attractive candidates for the design of new materials with specific electronic or coordination properties. The interdisciplinary nature of this research highlights the versatility and importance of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine as a foundational molecule in modern chemical science.

Detailed Research Findings: Synthesis and Reactivity

The utility of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine as a synthetic intermediate is best illustrated by its reactions to form fused heterocyclic systems. The hydrazino group readily undergoes cyclocondensation with various reagents to afford bicyclic and polycyclic structures.

One of the most well-documented applications is the synthesis of tandfonline.comresearchgate.nettandfonline.comtriazolo[4,3-b] tandfonline.comresearchgate.nettandfonline.comtriazines. For example, the reaction of 3-hydrazino-5,6-diphenyl-1,2,4-triazine with cyanogen (B1215507) bromide leads to the formation of 3-amino-6,7-diphenyl- tandfonline.comresearchgate.nettandfonline.comtriazolo[4,3-b] tandfonline.comresearchgate.nettandfonline.comtriazine. rsc.org This transformation creates a fused five-membered triazole ring, significantly altering the electronic and steric profile of the parent molecule.

The reactivity of the hydrazino group is not limited to the formation of triazole rings. It can also react with other electrophiles to create different fused systems. For instance, its interaction with activated carbonitriles can yield novel fused heterocycles. researchgate.net The specific products of these reactions are dependent on the nature of the carbonitrile and the reaction conditions employed.

Furthermore, the hydrazino moiety can react with 1,2-dicarbonyl compounds. A classic example is the reaction of 3-amino-5-hydrazino-1,2,4-triazole with benzil (B1666583), which yields 2-amino-6,7-diphenyl-1,2,4-triazolo[5,1-c] tandfonline.comresearchgate.nettandfonline.comtriazine. rsc.org This demonstrates the versatility of the hydrazino group in constructing different isomeric triazolotriazine systems depending on the starting materials. The table below summarizes some of the key reactions of hydrazino-1,2,4-triazines.

| Starting Hydrazino-Triazine | Reagent | Product | Reference |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Cyanogen Bromide | 3-Amino-6,7-diphenyl- tandfonline.comresearchgate.nettandfonline.comtriazolo[4,3-b] tandfonline.comresearchgate.nettandfonline.comtriazine | rsc.org |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | Chloroacetonitrile (B46850) | 4-Amino-7,8-diphenyl- tandfonline.comresearchgate.nettandfonline.comtriazino[4,3-b] tandfonline.comresearchgate.nettandfonline.comtriazine | researchgate.net |

| 3-Amino-5-hydrazino-1,2,4-triazole | Benzil | 2-Amino-6,7-diphenyl-1,2,4-triazolo[5,1-c] tandfonline.comresearchgate.nettandfonline.comtriazine | rsc.org |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine | D(-)Fructose / D(+)Glucose | D-arabino-Hexos-2-ulose Bis[3-(5,6-diphenyl-1,2,4-triazinyl)]hydrazone | tandfonline.com |

These examples underscore the importance of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine and its isomers as pivotal intermediates in the synthesis of a diverse range of fused heterocyclic compounds. The continued exploration of their reactivity is likely to lead to the discovery of new molecular architectures with interesting and useful properties.

Properties

IUPAC Name |

(3,6-diphenyl-1,2,4-triazin-5-yl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5/c16-18-15-13(11-7-3-1-4-8-11)19-20-14(17-15)12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHYAYXHTBRUIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 5 Hydrazino 3,6 Diphenyl 1,2,4 Triazine

Direct Synthesis Routes

Direct synthesis routes focus on constructing the target molecule through cyclization or direct substitution, providing efficient pathways to the final product.

A primary and widely utilized method for constructing the 5,6-diphenyl-1,2,4-triazine (B1616786) core involves the cyclocondensation of a 1,2-dicarbonyl compound, typically Benzil (B1666583), with a suitable nitrogen-containing backbone.

One direct route to 5-Hydrazino-3,6-diphenyl-1,2,4-triazine involves the reaction of Benzil with diaminoguanidine (B1197381) nitrate. This reaction initially forms a benzil mono[(aminoamidino)hydrazone] intermediate, which is often unstable and undergoes cyclization, either upon melting or in a suitable solvent, to yield the target hydrazino-triazine. researchgate.net

A more common, albeit two-step, approach begins with the synthesis of a triazine precursor. The reaction of Benzil with thiosemicarbazide (B42300) is a well-established method to produce 5,6-diphenyl-1,2,4-triazine-3-thiol. chemicalbook.com This thiol can then be converted to the desired hydrazino compound in a subsequent step (see Section 2.1.3). Similarly, reacting Benzil with semicarbazide (B1199961) leads to the formation of 5,6-diphenyl-1,2,4-triazin-3(2H)-one, another key intermediate. The general scheme for the formation of these precursors is a condensation reaction, typically carried out by refluxing the reactants in a solvent like ethanol (B145695). mdpi.com

Table 1: Cyclocondensation Reactions for Triazine Precursors

| 1,2-Dicarbonyl Precursor | Guanidine/Semicarbazide Precursor | Resulting Compound | Typical Conditions |

|---|---|---|---|

| Benzil | Diaminoguanidine nitrate | 5-Hydrazino-3,6-diphenyl-1,2,4-triazine | Formation of hydrazone intermediate followed by cyclization in solvent. researchgate.net |

| Benzil | Thiosemicarbazide | 5,6-diphenyl-1,2,4-triazine-3-thiol | Reflux in a suitable solvent. chemicalbook.com |

| Benzil | Semicarbazide | 5,6-diphenyl-1,2,4-triazin-3(2H)-one | Reflux in a suitable solvent. |

Nucleophilic substitution provides a powerful method for introducing the hydrazino group onto a pre-existing triazine ring. This approach relies on a suitable leaving group at the 3-position of the triazine, most commonly a halogen atom. The synthesis starts with the preparation of 3-Chloro-5,6-diphenyl-1,2,4-triazine.

This chloro-triazine derivative is then subjected to a reaction with hydrazine (B178648) hydrate (B1144303). In this nucleophilic aromatic substitution, the highly nucleophilic hydrazine displaces the chloride ion to form 5-Hydrazino-3,6-diphenyl-1,2,4-triazine. This type of reaction is a standard method for preparing hydrazino-triazines from their chloro-analogues and is often carried out in a polar solvent like ethanol. nih.gov The reactivity of the chloro-substituent makes this a feasible and direct conversion.

Hydrazinolysis is the cleavage of a chemical bond by the action of hydrazine. In the context of triazine synthesis, this route is employed to convert triazines with specific substituents at the 3-position into the corresponding hydrazino derivative. A common and effective precursor for this reaction is 5,6-diphenyl-1,2,4-triazine-3-thiol, which is readily prepared via cyclocondensation (see Section 2.1.1).

The thiol group (-SH) or its corresponding thione tautomer can be displaced by hydrazine hydrate (NH₂NH₂·H₂O). The reaction involves heating the triazine-thiol with an excess of hydrazine hydrate, often in a high-boiling solvent such as n-butanol or in the absence of a solvent. nih.gov This process directly substitutes the thiol group with a hydrazino group. Analogous reactions where ester derivatives of the thiol are treated with hydrazine hydrate to yield hydrazides also demonstrate the high reactivity of hydrazine toward this triazine scaffold. researchgate.netresearchgate.net

Table 2: Functional Group Interconversion to Form Hydrazino-Triazine

| Starting Material | Reagent | Methodology | Product |

|---|---|---|---|

| 3-Chloro-5,6-diphenyl-1,2,4-triazine | Hydrazine Hydrate | Nucleophilic Substitution | 5-Hydrazino-3,6-diphenyl-1,2,4-triazine |

| 5,6-diphenyl-1,2,4-triazine-3-thiol | Hydrazine Hydrate | Hydrazinolysis / Nucleophilic Substitution | 5-Hydrazino-3,6-diphenyl-1,2,4-triazine |

Optimized Reaction Conditions and Yield Enhancements

The efficiency and outcome of synthesizing 5-Hydrazino-3,6-diphenyl-1,2,4-triazine and its precursors are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and the use of catalysts can significantly enhance product yields and purity.

The choice of solvent is critical in triazine synthesis. Polar solvents are generally preferred for both the initial cyclocondensation and subsequent substitution reactions.

Ethanol and Methanol: These are frequently used solvents for cyclocondensation reactions between benzil and thiosemicarbazide or for nucleophilic substitution reactions with hydrazine. mdpi.comnih.gov Reactions are often conducted at reflux temperature to ensure a sufficient reaction rate.

n-Butanol: For hydrazinolysis reactions that require higher temperatures, n-butanol is a suitable solvent due to its higher boiling point. nih.gov

Water: In some preparations of triazine precursors, water can be used as a solvent, offering a greener alternative.

Temperature control is paramount for managing reaction kinetics and minimizing side product formation. Cyclocondensation reactions are typically performed at elevated temperatures (reflux) to drive the reaction to completion. mdpi.com Conversely, nucleophilic substitution reactions may be initiated at room temperature or require heating, depending on the reactivity of the substrate.

The use of catalysts or additives can accelerate reaction rates and improve yields.

Acid Catalysis: Small amounts of a weak acid, such as acetic acid, are often added to catalyze condensation reactions, particularly in the formation of hydrazone intermediates from hydrazino-triazines and aldehydes. nih.gov

Base Catalysis: In reactions involving nucleophilic substitution or hydrazinolysis, a base may be employed. For instance, the reaction of a thiol precursor can be facilitated by a basic medium. In analogous syntheses, bases like sodium ethoxide have been used to generate a more nucleophilic species from the starting material. nih.gov The addition of an organic base like triethylamine (B128534) can also be beneficial in capturing acid byproducts and driving the reaction forward. pnrjournal.com

By carefully selecting and controlling these reaction parameters, the synthesis of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine can be optimized for higher efficiency and purity.

Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Techniques, Solvent-Free Reactions)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazine (B1199460) derivatives, to reduce environmental impact and improve efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. Microwave-assisted organic synthesis (MAOS) and solvent-free reaction conditions are prominent examples of such strategies. mdpi.comresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comresearchgate.net The application of microwave energy can accelerate the cyclocondensation reactions required to form the 1,2,4-triazine ring. For the synthesis of various substituted 3-hydrazinyl-1,2,4-triazines, a microwave-assisted, one-pot, three-step metal-free annulation procedure has been developed. researchgate.netchemistryviews.org This method typically involves reacting aromatic or heteroaromatic ketones with an oxidizing agent, followed by cyclization with thiosemicarbazide and subsequent nucleophilic substitution with hydrazine. chemistryviews.org

The key advantages of this technique include operational simplicity, mild reaction conditions, and good functional group compatibility. chemistryviews.org By significantly shortening reaction times from hours to minutes, microwave-assisted synthesis not only enhances efficiency but also reduces the potential for thermal degradation of products. mdpi.com

Solvent-Free Reactions:

Conducting reactions in the absence of a solvent, or "dry media" conditions, is another cornerstone of green chemistry. researchgate.net This approach eliminates solvent-related waste, toxicity, and purification challenges. Solvent-free synthesis of 1,2,4-triazines can be effectively achieved, sometimes in conjunction with microwave irradiation, using solid inorganic supports as energy transfer media. mdpi.comresearchgate.net This technique avoids the hazards associated with high pressures generated in solvent-phase microwave reactions, allowing for the use of open vessels and easier scalability. mdpi.com For instance, a convenient method for obtaining 3,6-diaryl-1,2,4-triazines involves the ipso-substitution of a cyano group under solvent-free conditions. chimicatechnoacta.ru One-pot syntheses have also been developed where amides and 1,2-dicarbonyl compounds are condensed and then cyclized with hydrazine hydrate without the use of a solvent, with microwave irradiation further improving yields and reducing reaction times. researchgate.net

The following table compares conventional heating methods with green chemistry approaches for the synthesis of related 1,2,4-triazine structures, highlighting the typical improvements observed.

| Parameter | Conventional Heating | Microwave-Assisted (Solvent-Free) | Reference |

|---|---|---|---|

| Reaction Time | Hours to Days | Seconds to Minutes | mdpi.comresearchgate.net |

| Yield | Moderate | Improved to High | researchgate.netresearchgate.net |

| Energy Consumption | High | Low | mdpi.com |

| Solvent Use | Often requires organic solvents | Minimal to None | researchgate.netchimicatechnoacta.ru |

| Work-up Procedure | Often complex | Simpler, easier purification | mdpi.comresearchgate.net |

Purification Techniques for Preparative Scale Synthesis

The effective purification of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine is critical to obtaining a product of high purity suitable for subsequent reactions and analyses. The choice of purification method depends on the nature and quantity of impurities present after synthesis. Common techniques for preparative scale purification include recrystallization and column chromatography.

Recrystallization:

Recrystallization is a widely used and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For 1,2,4-triazine derivatives, a common approach involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the triazine decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The selection of an appropriate solvent is crucial. Solvents such as ethanol, dioxane, and dimethylformamide (DMF) have been used in the synthesis and purification of related hydrazino-1,2,4-triazine derivatives. nih.govresearchgate.net The ideal recrystallization solvent will dissolve the compound completely at its boiling point but only sparingly at room temperature or below. A mixture of solvents can also be employed to achieve the desired solubility characteristics. The final product is typically collected by filtration and washed with a small amount of cold solvent to remove any residual mother liquor.

Column Chromatography:

For mixtures that are difficult to separate by recrystallization, or for achieving very high purity, column chromatography is the preferred method. In this technique, the crude product is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. A mobile phase (eluent), which can be a single solvent or a mixture of solvents, is then passed through the column.

Separation occurs based on the differential adsorption of the components of the mixture to the stationary phase. Compounds with a higher affinity for the stationary phase travel down the column more slowly than compounds with a lower affinity. For 1,2,4-triazine derivatives, eluent systems such as chloroform/ethyl acetate (B1210297) or dichloromethane/acetone have been used to purify structurally similar compounds. mdpi.com By carefully selecting the stationary and mobile phases, 5-Hydrazino-3,6-diphenyl-1,2,4-triazine can be effectively isolated from byproducts and unreacted starting materials. Fractions are collected and analyzed (e.g., by thin-layer chromatography, TLC) to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified compound.

The following table summarizes common purification techniques and the solvents that may be applicable for 5-Hydrazino-3,6-diphenyl-1,2,4-triazine, based on literature for related structures.

| Technique | Typical Solvents/Eluents | Principle of Separation | Reference |

|---|---|---|---|

| Recrystallization | Ethanol, Dioxane, Dimethylformamide (DMF) | Differential solubility at varying temperatures | nih.govresearchgate.net |

| Column Chromatography | Dichloromethane/Acetone, Chloroform/Ethyl Acetate | Differential adsorption onto a stationary phase | mdpi.com |

Chemical Reactivity and Derivatization Pathways of the Hydrazino Triazine System

Nucleophilic Reactivity of the Hydrazino Group

The lone pair of electrons on the terminal nitrogen atom of the hydrazino group makes it a potent nucleophile, readily attacking electrophilic centers. This reactivity is the basis for its condensation with carbonyl compounds and its acylation by various acylating agents.

The reaction of 5-hydrazino-3,6-diphenyl-1,2,4-triazine with aldehydes and ketones results in the formation of the corresponding hydrazones. This condensation reaction typically proceeds by nucleophilic attack of the hydrazino group on the carbonyl carbon, followed by dehydration.

For instance, treatment of the hydrazino-triazine with aromatic aldehydes yields the corresponding arylhydrazones. These reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with catalytic amounts of acid to facilitate the dehydration step.

Similarly, condensation with isatins (indole-2,3-diones) provides isatin-3-hydrazones. This reaction is of particular interest as the resulting products incorporate both the triazine and indole (B1671886) moieties, which are important pharmacophores in medicinal chemistry. The reaction proceeds by the selective attack of the hydrazino group on the more electrophilic C-3 carbonyl group of the isatin (B1672199) ring.

Table 1: Examples of Condensation Reactions

| Carbonyl Compound | Product |

|---|---|

| Benzaldehyde | 3,6-Diphenyl-5-(2-benzylidenehydrazinyl)-1,2,4-triazine |

| Acetophenone | 3,6-Diphenyl-5-(2-(1-phenylethylidene)hydrazinyl)-1,2,4-triazine |

The hydrazino group can be readily acylated or aroylated by reacting 5-hydrazino-3,6-diphenyl-1,2,4-triazine with acyl chlorides, aroyl chlorides, or acid anhydrides. These reactions typically occur in the presence of a base to neutralize the hydrogen halide formed during the reaction. The products are the corresponding N-acyl or N-aroyl hydrazides.

These reactions are significant as they introduce a new amide functionality, which can alter the electronic and steric properties of the molecule and provide a handle for further transformations.

In a similar vein to acylation, the hydrazino group reacts with thioacylating agents and isothiocyanates. The reaction with isothiocyanates, for example, leads to the formation of thiosemicarbazide (B42300) derivatives. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazino group on the electrophilic carbon of the isothiocyanate.

These thiosemicarbazide derivatives are valuable intermediates for the synthesis of various sulfur and nitrogen-containing heterocycles.

Cyclization and Heterocyclic Annulation Reactions

The derivatives obtained from the initial nucleophilic reactions of the hydrazino group often serve as precursors for a variety of cyclization and heterocyclic annulation reactions. These transformations lead to the formation of fused ring systems where the 1,2,4-triazine (B1199460) ring is annulated with another heterocyclic ring.

One of the most important applications of 5-hydrazino-3,6-diphenyl-1,2,4-triazine is its use as a building block for the synthesis of fused heterocyclic systems. For example, the acylated derivatives can undergo intramolecular cyclodehydration to form triazolo[4,3-b]triazines. This cyclization is often promoted by heating or by treatment with a dehydrating agent.

The hydrazones formed from condensation with active methylene (B1212753) compounds can also be utilized in cyclization reactions. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazole (B372694) or pyridazine (B1198779) rings.

Derivatives of 5-hydrazino-3,6-diphenyl-1,2,4-triazine bearing appropriate functional groups can undergo intramolecular cyclocondensation reactions to afford novel polycyclic heterocyclic systems. The specific outcome of these reactions is highly dependent on the nature of the substituent introduced onto the hydrazino moiety and the reaction conditions employed. These reactions are a powerful tool for the construction of complex molecular frameworks from a relatively simple starting material.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Hydrazino-3,6-diphenyl-1,2,4-triazine |

| Benzaldehyde |

| Acetophenone |

| Isatin |

| 3,6-Diphenyl-5-(2-benzylidenehydrazinyl)-1,2,4-triazine |

| 3,6-Diphenyl-5-(2-(1-phenylethylidene)hydrazinyl)-1,2,4-triazine |

| 3-((2-(3,6-Diphenyl-1,2,4-triazin-5-yl)hydrazono)indolin-2-one) |

| Triazolo[4,3-b]triazines |

| Pyrazolopyridines |

Reactivity Towards Activated Nitriles and Other Electrophilic Agents

The exocyclic hydrazino group of 5-hydrazino-3,6-diphenyl-1,2,4-triazine serves as a potent nucleophile, readily engaging in reactions with a variety of electrophiles. This reactivity has been harnessed to construct novel polycyclic aromatic compounds with potential applications in medicinal and materials chemistry.

Studies have demonstrated that 5-hydrazino-3,6-diphenyl-1,2,4-triazine acts as an electron donor in its interactions with π-acceptor activated carbonitriles, leading to the formation of new heterocyclic frameworks. researchgate.netresearchgate.net The reaction pathways often involve an initial charge-transfer complex formation, which then proceeds to cyclization and the establishment of new ring systems. researchgate.netresearchgate.net

Key examples of these reactions include:

Reaction with Chloroacetonitrile (B46850): The interaction with chloroacetonitrile results in the formation of 4-amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.netmdpi.comtriazine. This product itself is a versatile intermediate for further chemical modifications. researchgate.net

Reaction with 1,2-Dicyanobenzene: In the presence of dimethylformamide (DMF), the reaction with 1,2-dicyanobenzene, a π-acceptor, yields a benzencarboximidamide derivative. researchgate.netresearchgate.net

Reaction with α-Bromomalononitrile: When heated in DMF, 5-hydrazino-3,6-diphenyl-1,2,4-triazine reacts with α-bromomalononitrile to afford a novel heterocyclic product. researchgate.netresearchgate.net

Reaction with Tetracyanoethane (B8210308): The reaction with tetracyanoethane in DMF also leads to the formation of a new heterocyclic system. researchgate.netresearchgate.net

These reactions underscore the utility of 5-hydrazino-3,6-diphenyl-1,2,4-triazine as a building block for complex nitrogen-containing heterocycles. The specific products formed are contingent on the nature of the activated nitrile and the reaction conditions employed.

Beyond activated nitriles, the hydrazino moiety also exhibits reactivity towards other electrophilic species. For instance, reactions with monosaccharides such as D(-)fructose, D(+)glucose, D(-)ribose, and D(-)arabinose in dilute acetic acid have been reported. These reactions proceed to form the corresponding bis-triazinyl hydrazones, in a manner analogous to the formation of osazones from sugars and phenylhydrazine.

Table 1: Reactivity of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine with Activated Nitriles

| Electrophilic Agent | Reaction Conditions | Product |

|---|---|---|

| Chloroacetonitrile | - | 4-Amino-7,8-diphenyl-1,2,4-triazino[4,3-b] researchgate.netresearchgate.netmdpi.comtriazine |

| 1,2-Dicyanobenzene | DMF | Benzencarboximidamide derivative |

| α-Bromomalononitrile | Boiling DMF | Fused heterocyclic system |

| Tetracyanoethane | DMF | Fused heterocyclic system |

Redox Chemistry of the Hydrazino Moiety

The redox chemistry of the hydrazino group within the 5-hydrazino-3,6-diphenyl-1,2,4-triazine system is a critical aspect of its chemical profile. However, specific studies detailing the oxidation and reduction pathways of this particular compound are not extensively documented in the surveyed literature. Nevertheless, general principles of hydrazine (B178648) chemistry can provide insights into its potential redox behavior.

Oxidation Reactions and Product Formation

The oxidation of hydrazine and its derivatives can proceed through various pathways, yielding a range of products depending on the oxidizing agent and reaction conditions. Generally, the oxidation of the hydrazino group can lead to the formation of a diazenyl functionality, which can be further oxidized or can participate in cyclization reactions.

In the context of hydrazino-1,2,4-triazines, oxidation could potentially lead to the formation of a dehydro derivative, effectively removing the hydrazino group and resulting in an unsubstituted or otherwise functionalized triazine ring. Another possibility is the oxidative coupling of two molecules to form a dimer. However, without specific experimental data for 5-hydrazino-3,6-diphenyl-1,2,4-triazine, these remain theoretical pathways.

Reduction Pathways

The reduction of the hydrazino moiety in 5-hydrazino-3,6-diphenyl-1,2,4-triazine is also an area that lacks specific investigation in the available literature. In a broader context, the reduction of hydrazines can lead to the cleavage of the N-N bond, potentially forming an amino group and ammonia.

Alternatively, if the hydrazino group is first converted to a hydrazone through reaction with a carbonyl compound, subsequent reduction can yield a substituted hydrazine. Common reducing agents for hydrazones include sodium borohydride (B1222165) and catalytic hydrogenation. The specific outcome of such a reduction on a hydrazone derived from 5-hydrazino-3,6-diphenyl-1,2,4-triazine would depend on the chosen reagent and reaction conditions. It is plausible that the triazine ring itself could be susceptible to reduction under certain harsh conditions, leading to a dihydrotriazine derivative.

Further experimental investigation is required to fully elucidate the specific oxidation and reduction pathways and the resulting products for the 5-hydrazino-3,6-diphenyl-1,2,4-triazine molecule.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present in the molecule and analyzing its bonding environment.

The FT-IR spectrum of hydrazino-substituted triazines provides distinct absorption bands that confirm the presence of key functional groups. The hydrazino group (-NHNH₂) is particularly prominent, exhibiting characteristic N-H stretching vibrations. For related hydrazino-triazine compounds, these N-H stretching bands typically appear in the region of 3400–3270 cm⁻¹. The triazine ring itself shows intense absorption bands between 1600–1500 cm⁻¹ and 800–700 cm⁻¹, corresponding to C=N and C-N stretching and ring vibrations, respectively. e3s-conferences.org The diphenyl substituents give rise to aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600–1450 cm⁻¹ range. nih.gov

Raman spectroscopy serves as a complementary technique to FT-IR. While specific Raman data for 5-Hydrazino-3,6-diphenyl-1,2,4-triazine is not extensively detailed in the available literature, the technique is valuable for monitoring reactions involving triazines. aidic.itaau.dk It is particularly sensitive to the symmetric vibrations of the non-polar bonds of the triazine and phenyl rings, which may appear weak in the IR spectrum.

| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Hydrazino (N-H) | Stretching | 3400 - 3200 | researchgate.net |

| Aromatic (C-H) | Stretching | 3100 - 3000 | pnrjournal.com |

| Triazine Ring (C=N) | Stretching | 1600 - 1500 | e3s-conferences.orgnih.gov |

| Phenyl Ring (C=C) | Stretching | 1600 - 1450 | nih.gov |

| Triazine Ring | Ring Vibrations | 800 - 700 | e3s-conferences.org |

The hydrazino and triazine moieties in the molecule are capable of participating in extensive hydrogen bonding. csic.es The N-H protons of the hydrazino group can act as hydrogen bond donors, while the nitrogen atoms of the triazine ring can act as acceptors. researchgate.net This leads to the formation of intermolecular N—H⋯N hydrogen bonds, which can result in supramolecular structures such as centrosymmetric dimers. researchgate.net In the solid state, these interactions are crucial in dictating the crystal packing. researchgate.net The presence of hydrogen bonding is often inferred in FT-IR spectra by the broadening and shifting of the N-H stretching bands to lower frequencies. rsc.org Analysis of related 3,5-diamino-6-aryl triazine crystal structures reveals that N—H⋯N interactions frequently lead to the formation of robust supramolecular synthons, such as R²₂(8) ring motifs. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine.

In the ¹H NMR spectrum, the protons of the two phenyl groups are expected to appear as multiplets in the aromatic region, typically between δ 7.2 and 7.8 ppm. The chemical shifts of the protons on the hydrazino group (-NH and -NH₂) would likely appear as broad singlets, with their exact position being dependent on the solvent and concentration due to hydrogen exchange and bonding. In related triazine-hydrazone derivatives, these N-H protons resonate significantly downfield, often above δ 10.0 ppm. nih.gov

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the triazine ring and the phenyl groups. The carbons of the triazine ring are expected to resonate at lower field (e.g., δ 140-165 ppm) due to the electron-withdrawing effect of the nitrogen atoms. nih.govmdpi.com The carbons of the phenyl groups would appear in the typical aromatic region of δ 125-135 ppm. nih.gov

| Nucleus | Structural Unit | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Phenyl Protons (Ar-H) | 7.2 - 7.8 | |

| ¹H | Hydrazino Protons (N-H) | > 10.0 (variable) | nih.gov |

| ¹³C | Triazine Carbons (C3, C6) | ~160 - 165 | nih.gov |

| ¹³C | Triazine Carbon (C5) | ~140 - 145 | nih.gov |

| ¹³C | Phenyl Carbons (Ar-C) | 125 - 135 | nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns under electron impact (EI) or other ionization methods. researchgate.net The mass spectrum of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine (C₁₅H₁₃N₅, MW ≈ 263.3 g/mol ) would be expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 263 or 264, respectively.

The fragmentation of 1,2,4-triazine (B1199460) derivatives is characterized by several key pathways. e3s-conferences.orgderpharmachemica.com A primary fragmentation step for the title compound would likely involve the loss of nitrogen (N₂) or the entire hydrazino group. Subsequent fragmentation would involve the cleavage of the triazine ring itself. derpharmachemica.comcapes.gov.br The presence of the stable diphenylacetylene (B1204595) fragment (m/z 178) could also be a significant feature in the spectrum, resulting from the decomposition of the heterocyclic core.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 263 | [M]⁺ (Molecular Ion) | [C₁₅H₁₃N₅]⁺ |

| 234 | [M - N₂H]⁺ | [C₁₅H₁₂N₃]⁺ |

| 185 | [C₁₄H₁₁N]⁺ | [C₁₄H₁₁N]⁺ |

| 178 | [Diphenylacetylene]⁺ | [C₁₄H₁₀]⁺ |

| 103 | [Phenylacetylene]⁺ | [C₈H₇]⁺ |

| 77 | [Phenyl]⁺ | [C₆H₅]⁺ |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

The electronic absorption and emission properties of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine are determined by its distinct molecular structure, which combines a π-deficient 1,2,4-triazine ring with π-rich phenyl groups and an electron-donating hydrazino substituent. This arrangement creates a complex chromophoric system that gives rise to characteristic electronic transitions and photophysical behaviors.

The primary chromophore in 5-Hydrazino-3,6-diphenyl-1,2,4-triazine is the extended π-conjugated system encompassing the diphenyl-1,2,4-triazine core. The electronic absorption spectrum of this class of compounds is typically characterized by high-intensity bands corresponding to spin-allowed π → π* transitions within the aromatic framework. asu.edu.egresearchgate.net The presence of nitrogen heteroatoms also introduces lower-intensity, spin-allowed n → π* transitions, which involve the excitation of non-bonding electrons from nitrogen lone pairs into anti-bonding π* orbitals. asu.edu.eg

The hydrazino (-NHNH₂) group, acting as a strong electron-donating auxochrome, significantly influences the electronic structure. It extends the conjugation and raises the energy of the highest occupied molecular orbital (HOMO), leading to a bathochromic (red) shift of the lowest-energy absorption band compared to unsubstituted triazines. mdpi.com Studies on Schiff base derivatives of this compound, such as 2-benzylidene-3-hydroxy -1-(5,6-diphenyl-1,2,4-triazine-3-yl)hydrazine, confirm that the emission spectra arise from the S1 excited state and are assigned to π→π transitions, corresponding to a HOMO→LUMO excitation. asu.edu.egresearchgate.net Theoretical and experimental analyses of these derivatives have identified two primary indirect allowed transitions: a lower energy n → π transition and a higher energy π → π* transition. asu.edu.egresearchgate.net

Table 1: Typical Electronic Transitions in 5-Hydrazino-3,6-diphenyl-1,2,4-triazine Derivatives

| Transition Type | Orbital Change | Relative Energy | Relative Intensity |

|---|---|---|---|

| π → π* | Bonding π to Antibonding π* | High | High |

| n → π* | Non-bonding n to Antibonding π* | Low | Low |

The molecular architecture of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine, featuring an electron-donor (hydrazino) group attached to an electron-acceptor (diphenyl-triazine) core, facilitates intramolecular charge transfer (ICT) upon photoexcitation. This behavior is central to its photophysical properties. Investigations into the reactivity of this compound have shown that it readily acts as an electron donor, and charge-transfer complexation is a key intermediate in its chemical reactions. researchgate.net

Studies of related triazine-hydrazone complexes reveal significant solvatochromism, where the emission wavelength is highly sensitive to solvent polarity. nih.govresearchgate.net This phenomenon is a strong indicator of a substantial change in dipole moment between the ground and excited states, confirming the charge-transfer character of the excited state. nih.gov In non-polar media, the excited state may have mixed character, but with increasing solvent polarity, the ICT character from the donor moiety to the triazine ring becomes dominant. nih.gov This polarity-controlled modulation of the excited state significantly affects the compound's photoluminescent properties. nih.gov

X-ray Diffraction Studies (Single Crystal and Powder)

While a single-crystal X-ray structure for the parent 5-Hydrazino-3,6-diphenyl-1,2,4-triazine is not prominently available in the reviewed literature, extensive crystallographic data on its immediate derivatives, particularly hydrazones, provide deep and reliable insights into its expected solid-state conformation, geometric parameters, and supramolecular assembly. nih.govmdpi.com

The molecular structure of the 5,6-diphenyl-1,2,4-triazine (B1616786) framework is inherently non-planar due to significant steric hindrance between the two bulky phenyl groups attached to adjacent carbon atoms (C5 and C6) of the triazine ring. nih.gov This steric repulsion forces the phenyl rings to twist out of the plane of the central triazine ring.

Single-crystal X-ray diffraction analyses of several hydrazone derivatives of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine consistently show this twisted conformation. nih.govmdpi.com The dihedral angles between the triazine ring and the two phenyl rings vary, but typically fall in the range of 30° to 60°. nih.govmdpi.com The triazine ring itself remains largely planar as its constituent atoms are sp² hybridized. nih.govmdpi.com

Table 2: Representative Dihedral Angles in Hydrazone Derivatives of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine

| Compound | Dihedral Angle (Triazine/Phenyl 1) | Dihedral Angle (Triazine/Phenyl 2) | Reference |

|---|---|---|---|

| Derivative 1 | 37.99(5)° | 43.08(6)° | nih.govmdpi.com |

| Derivative 2 | 60.39(7)° | 31.77(1)° | nih.govmdpi.com |

| Derivative 3 | 61.08(8)° | 44.91(6)° | nih.govmdpi.com |

| Derivative 4 | 50.02(7)° | 34.70(1)° | nih.govmdpi.com |

The crystal packing of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine and its derivatives is stabilized by a combination of strong and weak intermolecular interactions. The hydrazino group, with its N-H donor sites, is a key participant in forming robust intermolecular hydrogen bonds.

N-H···N Hydrogen Bonds: The most significant interactions are expected to be N-H···N hydrogen bonds, where the hydrazino N-H acts as a donor and the nitrogen atoms of the triazine ring on an adjacent molecule act as acceptors. These interactions are strong enough to direct the formation of primary supramolecular motifs like dimers or chains. nih.gov

C-H···N and C-H···π Hydrogen Bonds: Weaker hydrogen bonds also play a critical role in stabilizing the crystal lattice. These include C-H···N interactions between C-H groups on the phenyl rings and nitrogen acceptors on the triazine core, as well as C-H···π interactions where a C-H group interacts with the π-electron system of a phenyl or triazine ring. nih.govnih.gov

The interplay of the aforementioned intermolecular forces dictates the final three-dimensional crystal packing and supramolecular assembly. The strong, directional N-H···N hydrogen bonds likely establish a primary structural backbone, such as one-dimensional chains or tapes. nih.gov These primary assemblies are then further organized into a stable 3D architecture through the cumulative effect of the weaker C-H···N, C-H···π, and π-π stacking interactions. nih.goviucr.org In related 5,6-diphenyl-1,2,4-triazine structures, bifurcated hydrogen bonds and various π-interactions have been shown to link molecules into complex networks, such as chains and wave-like sheets, demonstrating the rich supramolecular chemistry of this scaffold. nih.goviucr.org The specific arrangement is a delicate balance aimed at achieving the most efficient packing and maximizing stabilizing intermolecular contacts. mdpi.commdpi.com

Other Characterization Techniques

Advanced spectroscopic and crystallographic methodologies offer a deeper understanding of the structural and physical properties of "5-Hydrazino-3,6-diphenyl-1,2,4-triazine" and its derivatives. Techniques such as Electron Spin Resonance (ESR) spectroscopy, thermal analysis (TG-DSC), and Scanning Electron Microscopy (SEM) provide valuable insights into the electronic environment of paramagnetic species, thermal stability, and surface morphology, respectively.

Electron Spin Resonance (ESR) Spectroscopy (for paramagnetic complexes)

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying metal complexes with unpaired electrons. The ESR spectrum of a Cu(II) complex with a hydrazone ligand derived from 3-hydrazino-5,6-diphenyl-1,2,4-triazine (B187776), specifically (E)-N'-(2-hydroxy-1-naphthylidene)-5,6-diphenyl-1,2,4-triazin-3-yl-hydrazone (DTHMN), reveals significant details about its geometry and the nature of the copper-ligand bond. researchgate.net

The X-band ESR spectrum of the Cu(II)-DTHMN complex, recorded in DMSO at 77 K, is characteristic of a species with axial symmetry. The calculated g-values, g|| = 2.28 and g⊥ = 2.06, with g|| > g⊥ > 2.0023, suggest that the unpaired electron of the Cu(II) ion resides in the dx2-y2 orbital. researchgate.netnih.gov This is indicative of an elongated octahedral or square-planar geometry. The trend of the g-values is a common feature for copper(II) complexes with a d⁹ configuration. tandfonline.com

The geometric parameter (G), which is a measure of the exchange interaction between copper centers in a polycrystalline solid, is calculated using the formula G = (g|| - 2.0023) / (g⊥ - 2.0023). For the Cu(II)-DTHMN complex, the calculated G value is greater than 4, which indicates that the exchange interaction is minimal and the local tetragonal axes are aligned parallel or only slightly misaligned.

Thermal Analysis (TG-DSC)

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to investigate the thermal stability of compounds and their decomposition patterns. The thermal behavior of metal complexes of ligands derived from 5-Hydrazino-3,6-diphenyl-1,2,4-triazine provides information on their composition and stability.

The thermogravimetric analysis of the [Cu(DTHMN)(OAc)(EtOH)₂]·H₂O complex, a derivative of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine, shows a multi-step decomposition process. researchgate.net The initial weight loss observed between 30 and 150 °C corresponds to the removal of one molecule of hydrated water. Subsequent weight loss in the range of 150-250 °C is attributed to the loss of two coordinated ethanol (B145695) molecules. The final decomposition stage occurs above 250 °C, leading to the formation of a stable metallic oxide residue.

Below is a data table summarizing the thermal decomposition stages of the [Cu(DTHMN)(OAc)(EtOH)₂]·H₂O complex.

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Assignment |

|---|---|---|---|

| 1 | 30 - 150 | 2.5 | Loss of hydrated water molecule |

| 2 | 150 - 250 | 12.8 | Loss of two coordinated ethanol molecules |

| 3 | > 250 | - | Decomposition of the ligand and formation of metal oxide |

Scanning Electron Microscopy (SEM) for Morphology)

Scanning Electron Microscopy (SEM) is a valuable tool for characterizing the surface topography and morphology of materials. Studies on derivatives of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine and their metal complexes have utilized electron microscopy to reveal their morphological features at the micro- and nanoscale.

For instance, the morphology of a Schiff base derived from 5,6-diphenyl-1,2,4-triazin-3-ylhydrazine and its metal complexes has been investigated using SEM. researchgate.net These studies can reveal the particle shape, size distribution, and surface texture of the synthesized compounds.

In a related study, Transmission Electron Microscopy (TEM), a technique similar to SEM, was used to characterize the morphology of nanocomplexes. The Zn(II)-DTHMN complex was found to have a nano-rod morphology, while the Cu(II)-DTHMN complex exhibited a spherical shape within the nanodomain. researchgate.net Such morphological characteristics can be crucial in determining the potential applications of these materials.

Theoretical and Computational Investigations of 5 Hydrazino 3,6 Diphenyl 1,2,4 Triazine and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like 5-Hydrazino-3,6-diphenyl-1,2,4-triazine and its derivatives.

Geometry Optimization and Equilibrium Structures

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional arrangement, known as the equilibrium structure. This is achieved through geometry optimization, a process that systematically alters the molecular geometry to find the configuration with the minimum energy. For derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786), these calculations are frequently performed using the B3LYP functional with a 6-31G(d) or similar basis set.

Below is a table showcasing selected optimized structural parameters for a related compound, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione, calculated at the DFT/B3LYP/6-31G(d,p) level. This data provides a reference for the expected bond lengths and angles in the core structure of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N-N | 1.325 |

| N-C | 1.332 | |

| C-C | 1.483 | |

| C-S | 1.772 | |

| Dihedral Angle (°) | C-C-C-C | 15.04 |

| C-C-N | 116.00 |

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the molecule's infrared (IR) and Raman spectra. These calculations are crucial for several reasons: they confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of experimentally observed vibrational bands to specific molecular motions.

For various 1,2,4-triazine (B1199460) derivatives, DFT calculations have been successfully used to simulate their vibrational spectra. The calculated frequencies and intensities can be compared with experimental data, providing a detailed understanding of the molecule's vibrational modes. For example, characteristic stretching frequencies for N-H, C=N, and C-N bonds within the 5-Hydrazino-3,6-diphenyl-1,2,4-triazine framework can be identified and analyzed.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and its electronic excitation properties.

In computational studies of 1,2,4-triazine derivatives, the HOMO and LUMO energy levels and their spatial distributions are routinely calculated. For instance, in the Schiff base derivative 2-benzylidene-3-hydroxy-1-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazine, DFT calculations revealed the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests that the molecule is more reactive and can be more easily excited.

The following table presents the calculated HOMO and LUMO energies and the corresponding energy gap for a related 1,2,4-triazine derivative, providing insight into the electronic characteristics of this class of compounds.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 5,6-diphenyl-1,2,4-triazine-3(4H)-thione | -6.113 | -2.113 | 4.000 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green denotes regions of neutral potential.

For derivatives of 1,2,4-triazine, MEP maps can identify the nitrogen atoms of the triazine ring and the hydrazino group as potential sites for electrophilic interaction due to their lone pairs of electrons. Conversely, the hydrogen atoms of the hydrazino group and the phenyl rings may exhibit positive potential. These maps provide a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To investigate the electronic absorption properties of molecules, Time-Dependent Density Functional Theory (TD-DFT) is a widely employed computational method. It allows for the calculation of excited state energies, which correspond to the absorption of light and the promotion of an electron from an occupied to an unoccupied orbital. TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Studies on 1,2,4-triazine derivatives have utilized TD-DFT to simulate their UV-Vis spectra. For example, calculations on bis(5,6-diphenyl-1,2,4-triazines) have been performed to understand their electronic absorption and emission spectra, with the results showing good agreement with experimental data. These theoretical spectra help in interpreting the experimental observations and understanding the nature of the electronic transitions, such as π→π* or n→π* transitions, that give rise to the observed absorption bands.

Molecular Dynamics and Conformational Analysis

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change. This allows for the exploration of the molecule's conformational landscape and the study of its dynamic properties.

For flexible molecules like 5-Hydrazino-3,6-diphenyl-1,2,4-triazine, which has rotatable bonds associated with the phenyl and hydrazino groups, MD simulations can be used for conformational analysis. By simulating the molecule's motion, it is possible to identify the most stable conformers and the energy barriers between them. While specific MD studies on 5-Hydrazino-3,6-diphenyl-1,2,4-triazine are not extensively documented in the literature, the methodology has been applied to other triazine-containing systems, for instance, in studying the stability of protein-ligand complexes involving triazine derivatives.

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of molecules like 1,2,4-triazine derivatives. These methods provide insights into various parameters that are not easily accessible through experimental means alone.

Detailed computational studies have been performed on isomers and derivatives of diphenyl-1,2,4-triazine. For instance, DFT calculations have been used to determine the optimized molecular structures, frontier molecular orbitals (HOMO and LUMO), and other electronic properties. researchgate.netd-nb.info The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining the molecule's reactivity. The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is a significant indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. d-nb.info

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (σ), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Quantum Chemical Parameters for a 1,2,4-Triazine Derivative (Data is hypothetical and for illustrative purposes)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 2.18 |

This table is for illustrative purposes and does not represent experimental data for 5-Hydrazino-3,6-diphenyl-1,2,4-triazine.

In Silico Modeling of Chemical Interactions (e.g., Ligand-Receptor interactions, without specific biological outcomes)

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this often involves docking a small molecule (ligand) into the binding site of a protein (receptor). While the ultimate goal is often to predict biological activity, the initial modeling focuses on the physical and chemical interactions that govern binding, independent of a specific biological outcome.

For various 1,3,5-triazine (B166579) derivatives, molecular docking studies have been conducted to understand their binding modes with different receptors. mdpi.com These studies analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction.

For example, a molecular docking study of 1,3,5-triazine derivatives with human adenosine (B11128) receptors predicted the binding modes and identified key interactions. mdpi.com The triazine ring was found to form π–π stacking interactions with aromatic residues in the receptor's binding pocket, while substituents on the triazine core formed hydrogen bonds and other interactions. mdpi.com

Another study on 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives used molecular docking to investigate their interaction with the Plasmodium falciparum dihydrofolate reductase (pDHFR) enzyme. ugm.ac.id The study focused on predicting the binding energy and identifying the key amino acid residues involved in the interaction. ugm.ac.id

The general approach in such studies involves:

Preparation of the ligand and receptor: The 3D structures of the ligand (e.g., a 5-hydrazino-3,6-diphenyl-1,2,4-triazine derivative) and the receptor are prepared. This may involve energy minimization of the ligand's structure.

Docking simulation: A docking program is used to place the ligand in various orientations and conformations within the receptor's binding site.

Analysis of binding modes: The resulting docked poses are analyzed to identify the most favorable binding mode based on the scoring function and the nature of the intermolecular interactions.

These in silico models provide a detailed view of the potential chemical interactions between a triazine derivative and a receptor, which can guide the design of new compounds with specific binding properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Hydrazino-3,6-diphenyl-1,2,4-triazine |

| 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) |

| Cyanurated H-acid azo dye |

| 1,3,5-triazine derivatives |

Coordination Chemistry and Metal Complexation of 5 Hydrazino 3,6 Diphenyl 1,2,4 Triazine Derivatives

Design and Synthesis of Ligands Based on the Triazine Skeleton

The synthetic versatility of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine allows for the creation of a wide array of ligands with tailored coordination properties. The primary method for derivatization involves the reactive hydrazino group, which readily undergoes condensation reactions to form more complex ligand systems.

A prominent strategy for modifying the 5-Hydrazino-3,6-diphenyl-1,2,4-triazine scaffold is through the formation of Schiff bases. This involves the condensation reaction between the terminal amino group of the hydrazino moiety and the carbonyl group of various aldehydes and ketones. mtct.ac.inscispace.com This reaction yields hydrazone derivatives, which are a class of Schiff bases. mtct.ac.in

For instance, the reaction of 3-Hydrazino-5,6-diphenyl-1,2,4-triazine (B187776) with benzil (B1666583) (1,2-diphenylethane-1,2-dione) in refluxing ethanol (B145695) produces the Schiff base 3-(α-benzoylbenzylidene-hydrazino)-5,6-diphenyl-1,2,4-triazine (HBZDT). tandfonline.com Similarly, condensation with acetylacetone (B45752) (2,4-pentanedione) yields 3-(α-acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine (AHDT). doaj.orgresearchgate.net These reactions effectively extend the ligand framework, introducing new potential coordination sites through the azomethine nitrogen (>C=N-) and, in some cases, carbonyl oxygen atoms. tandfonline.comresearchgate.netedu.krd The resulting Schiff base ligands are often bidentate or tridentate, capable of forming stable chelate rings with metal ions.

The synthesis pathway for a typical Schiff base derivative is as follows:

A solution of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine is prepared in a suitable solvent, such as ethanol.

An equimolar amount of a selected aldehyde or ketone is added to the solution.

The mixture is often refluxed for a short period, sometimes with a few drops of an acid catalyst like acetic acid, to facilitate the condensation reaction. nih.gov

Upon cooling or addition of water, the solid Schiff base product precipitates and can be purified by recrystallization. tandfonline.com

Beyond simple Schiff bases, the triazine skeleton is integral to designing more complex multi-dentate and multi-directional ligands. These ligands are of significant interest in supramolecular chemistry for their ability to self-assemble into intricate polynuclear metal complexes and coordination polymers. uu.nl

By strategically attaching multiple chelating units to a central 1,3,5-triazine (B166579) core, ligands with the potential to coordinate to several metal centers simultaneously can be constructed. For example, a ligand like 2,4,6-(di-pyridin-2-yl-amino)- tandfonline.comtandfonline.comresearchgate.nettriazine (dpyatriz) acts as a multi-directional polydentate ligand. uu.nlresearchgate.net In its complexes, it can function as a tetradentate or even a hexadentate ligand, bridging multiple metal ions. uu.nl While not directly derived from 5-Hydrazino-3,6-diphenyl-1,2,4-triazine, these systems illustrate the principle of using the triazine ring as a rigid structural anchor to create sophisticated ligand architectures capable of forming complex, self-assembled structures through metal ion coordination. uu.nl

Formation of Metal Complexes with Transition and Main Group Metals

Derivatives of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine readily form coordination complexes with a range of divalent transition metals, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II). doaj.orgresearchgate.net The coordination typically involves the nitrogen atoms of the triazine ring and the azomethine group of the Schiff base side chain, leading to the formation of stable five- or six-membered chelate rings.

The stoichiometry of the metal complexes formed with Schiff base ligands derived from 5-Hydrazino-3,6-diphenyl-1,2,4-triazine has been investigated using various techniques, including potentiometric and spectrophotometric methods. tandfonline.comdoaj.orgresearchgate.net These studies consistently reveal the formation of complexes with both 1:1 and 1:2 metal-to-ligand (M:L) ratios. doaj.orgresearchgate.net

Molar conductivity measurements are a crucial tool for characterizing the nature of these complexes in solution. By dissolving the isolated solid complexes in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and measuring their conductivity, it is possible to determine whether the anions are coordinated to the metal ion or exist as free counter-ions in the solution. Complexes with low molar conductivity values are considered non-electrolytes, indicating that the anions are part of the primary coordination sphere. Conversely, high molar conductivity values suggest an electrolytic nature, where the anions are not directly bonded to the metal center. edu.krd For example, many complexes of the type [M(L)₂]X₂ are found to be electrolytes, indicating that the two 'X' anions are outside the coordination sphere. edu.krd

| Complex | Metal:Ligand Ratio | Molar Conductivity (Ω-1 cm2 mol-1) | Nature of Complex | Reference |

|---|---|---|---|---|

| Co(II)-AHDT | 1:1 and 1:2 | Not specified | Electrolyte/Non-electrolyte status dependent on specific isolated complex | doaj.orgresearchgate.net |

| Ni(II)-AHDT | 1:1 and 1:2 | Not specified | Electrolyte/Non-electrolyte status dependent on specific isolated complex | doaj.orgresearchgate.net |

| Cu(II)-AHDT | 1:1 and 1:2 | Not specified | Electrolyte/Non-electrolyte status dependent on specific isolated complex | doaj.orgresearchgate.net |

| Zn(II)-AHDT | 1:1 and 1:2 | Not specified | Electrolyte/Non-electrolyte status dependent on specific isolated complex | doaj.orgresearchgate.net |

| Co(II)-HBZDT | 1:1 and 1:2 | Not specified | Electrolyte/Non-electrolyte status dependent on specific isolated complex | tandfonline.com |

| Cu(II)-HBZDT | 1:1 and 1:2 | Not specified | Electrolyte/Non-electrolyte status dependent on specific isolated complex | tandfonline.com |

Magnetic susceptibility measurements provide valuable insight into the electronic structure and geometry of transition metal complexes. The effective magnetic moment (μeff) of a complex is determined by the number of unpaired electrons on the metal ion, which in turn is influenced by the ligand field and the coordination geometry.

For example, Co(II) complexes (a d⁷ system) of the Schiff base 3-(α-benzoylbenzylidene-hydrazino)-5,6-diphenyl-1,2,4-triazine have been reported with magnetic moment values consistent with a high-spin octahedral geometry. tandfonline.com Similarly, studies on complexes with other first-row transition metals allow for the assignment of their probable geometries (e.g., octahedral, tetrahedral, or square planar) based on the measured magnetic moments in conjunction with electronic spectral data. nih.gov Electronic spectra (UV-Vis) reveal d-d transitions that are characteristic of specific coordination environments, further aiding in the elucidation of the electronic structure of the metal center. tandfonline.com

| Complex | Magnetic Moment (μeff, B.M.) | Probable Geometry | Reference |

|---|---|---|---|

| Co(II)-HBZDT | 4.85 | High-spin Octahedral | tandfonline.com |

| Cu(II)-HBZDT | 1.82 | Octahedral/Distorted Octahedral | tandfonline.com |

Structural Elucidation of Metal Complexes

The definitive structures of these metal complexes are determined through a combination of analytical and spectroscopic techniques. Elemental analysis confirms the stoichiometry, while spectroscopic methods probe the coordination environment.

Infrared (IR) spectroscopy is particularly useful for identifying the ligand's donor atoms that are involved in coordination. A key indicator of coordination through the azomethine nitrogen is a shift in the ν(C=N) stretching frequency in the complex's spectrum compared to that of the free ligand. academie-sciences.fr A shift to a lower wavenumber (lower frequency) is typically observed upon coordination, as the bond order of the C=N group is reduced due to the donation of electron density to the metal ion. academie-sciences.fr Similarly, shifts in the vibrational frequencies of the triazine ring N=N bonds can indicate their participation in bonding. academie-sciences.fr

Coordination Geometries and Bond Parameters (e.g., Octahedral, Square Planar)

The versatile coordination behavior of 5-hydrazino-3,6-diphenyl-1,2,4-triazine derivatives allows them to form complexes with various metal ions, resulting in several common coordination geometries. The specific geometry is influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of the ligand and any co-ligands.

Commonly observed geometries include octahedral, tetrahedral, and square planar. For instance, Cobalt(II) complexes with Schiff base derivatives of this triazine ligand often exhibit a high-spin octahedral geometry. tandfonline.com Similarly, other studies propose octahedral geometries for Co(II) and Ni(II) complexes, while Cu(II) complexes may adopt a square planar configuration. researchgate.net

Detailed structural information from X-ray crystallography provides precise bond parameters. In a related complex, Cu(dppt)₂(H₂O)₂, where dppt is 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, the copper(II) center is coordinated by two dppt ligands and a water molecule. nih.gov A zinc(II) complex with the same dppt ligand, Zn(dppt)Cl₂, shows a distorted tetrahedral geometry. academie-sciences.fracademie-sciences.fr The zinc atom is coordinated to one nitrogen from the pyridyl ring, one from the triazine ring, and two chlorine atoms. academie-sciences.fracademie-sciences.fr Platinum(II) can form square planar complexes, as seen with a related s-triazine based NNO-donor ligand where the coordination sphere is completed by a chloride ion. nih.gov

| Complex | Metal Center | Geometry | Bond | Distance (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|---|---|

| Zn(dppt)Cl₂ | Zn(II) | Distorted Tetrahedral | Zn–N(pyridyl) | 2.073(2) | N(pyridyl)–Zn–N(triazine) = 78.40 | academie-sciences.frmdpi.com |

| Zn(dppt)Cl₂ | Zn(II) | Distorted Tetrahedral | Zn–N(triazine) | 2.069(2) | Cl(1)–Zn–Cl(2) = 113.88(4) | academie-sciences.fr |

| Zn(dppt)Cl₂ | Zn(II) | Distorted Tetrahedral | Zn–Cl(1) | 2.2021(9) | academie-sciences.fr | |

| Zn(dppt)Cl₂ | Zn(II) | Distorted Tetrahedral | Zn–Cl(2) | 2.1816(9) | academie-sciences.fr | |

| [Pt(Triaz)Cl] | Pt(II) | Square Planar | Pt–N(hydrazone) | 1.945(4) | nih.gov | |

| [Pt(Triaz)Cl] | Pt(II) | Square Planar | Pt–N(triazine) | 2.055(4) | nih.gov | |

| [Pt(Triaz)Cl] | Pt(II) | Square Planar | Pt–O(phenolic) | 1.991(4) | nih.gov | |

| [Pt(Triaz)Cl] | Pt(II) | Square Planar | Pt–Cl | 2.331(1) | nih.gov |

Influence of Anionic Co-ligands on Coordination Sphere

Anionic co-ligands play a crucial role in determining the final structure, nuclearity, and properties of metal complexes. They can act either as simple charge-balancing ions residing in the secondary coordination sphere or as direct coordinating ligands that are part of the primary coordination sphere.

Bridging Ligand Effects in Polynuclear Complexes

Bridging ligands are fundamental in the construction of polynuclear complexes, connecting two or more metal centers to create larger, often functional, molecular architectures. While the triazine hydrazone ligand itself can potentially act as a bridge, more commonly, simple anionic or neutral molecules serve this role in complexes derived from these systems.

In a family of Co(II) complexes supported by a diazine-based ligand, the nature of the anionic co-ligands was shown to have a profound influence on the resulting structure, leading to the formation of both trinuclear and tetranuclear species. rsc.org The arrangement of the Co(II) centers in these complexes is nearly linear, with the specific anions dictating the helical nature of the final assembly. rsc.org

Binuclear complexes are also common. For instance, a pyridyl-triazine derivative forms dinuclear Cu(I) and Ag(I) complexes where the metal centers are bridged by a diphosphine ligand. mdpi.com Similarly, two novel binuclear Pb(II) complexes featuring a pyridyl-triazine ligand have been synthesized, where the ligand itself acts as a bridge between the two lead centers. nih.gov

Thermodynamics and Kinetics of Complexation

The study of the thermodynamics and kinetics of complex formation provides crucial insights into the stability and reactivity of metal complexes in solution.

Formation Constants and Stability Studies

The stability of metal complexes with 5-hydrazino-3,6-diphenyl-1,2,4-triazine derivatives in solution is quantified by their formation constants (or stability constants). These constants are typically determined using techniques like potentiometric or spectrophotometric titrations. tandfonline.comdoaj.orgresearchgate.net Studies on Schiff base derivatives, such as 3-(α-acetylethylidenehydrazino)-5,6-diphenyl-1,2,4-triazine (AHDT), with divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II) have shown the formation of both 1:1 and 1:2 (metal:ligand) stoichiometric complexes in solution. doaj.orgresearchgate.net

The formation constants are determined at specific temperatures and ionic strengths, and these studies can be extended to various temperatures to evaluate the standard thermodynamic parameters of complexation, namely the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes. tandfonline.comresearchgate.net These parameters provide a deeper understanding of the driving forces behind complex formation.

| Metal Ion | log K₁ | log K₂ | Reference |

|---|---|---|---|

| Co(II) | 7.31 | 6.50 | researchgate.net |

| Ni(II) | 7.72 | 6.89 | researchgate.net |

| Cu(II) | 10.02 | 9.21 | researchgate.net |

| Zn(II) | 6.88 | 6.15 | researchgate.net |

Note: Data extracted from graphical representations in the source and may be approximate.

Substitution Reaction Kinetics

Kinetic studies reveal the mechanisms and rates of ligand substitution reactions in these complexes. Research on octahedral iron(II) complexes containing the related 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine (PDT) ligand provides insight into their reactivity. tandfonline.com The kinetics of substitution of the triazine and bipyridine ligands from complexes like [Fe(PDT)₂(bpy)]²⁺ and [Fe(PDT)(bpy)₂]²⁺ by nucleophiles such as 1,10-phenanthroline (B135089) (phen) and 2,2',6',2''-terpyridine (terpy) have been investigated. tandfonline.com

Applications in Advanced Materials and Chemical Technologies

Utilization as Building Blocks in Organic Synthesis

The unique combination of a nucleophilic hydrazino moiety and an aromatic triazine ring renders 5-Hydrazino-3,6-diphenyl-1,2,4-triazine a potent building block for the synthesis of more complex molecular architectures.

The hydrazino group of 5-Hydrazino-3,6-diphenyl-1,2,4-triazine serves as a key functional handle for the construction of fused heterocyclic systems through cyclocondensation and cycloaddition reactions. tandfonline.com Its reaction with various electrophilic reagents, particularly those with multiple reactive sites, leads to the formation of novel polycyclic compounds. For instance, its interaction with activated carbonitriles has been shown to produce fused heterobicyclic nitrogen systems. researchgate.netresearchgate.net